molecular formula C9H5F3N2O2 B1356684 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 120221-68-3

3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B1356684
CAS No.: 120221-68-3
M. Wt: 230.14 g/mol
InChI Key: FSRQRDWXNRRZMD-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid (C₉H₅F₃N₂O₂) is a fluorinated heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at position 3 and a carboxylic acid (-COOH) group at position 1. Its structural attributes, including the electron-withdrawing CF₃ group and planar aromatic system, make it a promising scaffold in medicinal chemistry for targeting enzymes like kinases or GSK-3β . Key properties include:

  • Molecular weight: 230.14 g/mol
  • SMILES: C1=CC2=C(N=C(N2C=C1)C(F)(F)F)C(=O)O
  • InChIKey: FSRQRDWXNRRZMD-UHFFFAOYSA-N .

Properties

IUPAC Name

3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-6(7(15)16)5-3-1-2-4-14(5)8/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRQRDWXNRRZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901189460
Record name 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid
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Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120221-68-3
Record name 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid
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Record name 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid
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Record name 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid
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Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of imidazo[1,5-a]pyridine compounds exhibit potent anticancer properties. A study highlighted that 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid acts as a promising scaffold for the development of new anticancer agents due to its ability to inhibit specific cancer cell lines effectively. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development aimed at targeting cancer cells .

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Research indicates that the incorporation of trifluoromethyl groups into heterocyclic compounds can enhance their antibacterial properties. In vitro studies have shown that 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid exhibits activity against various bacterial strains, suggesting potential use in developing new antibiotics .

Ligand Development

The compound has been explored as a ligand in coordination chemistry. Specifically, derivatives of imidazo[1,5-a]pyridine have been synthesized and characterized for their π-accepting properties when coordinated with transition metals. This characteristic is crucial for developing new catalysts in organic synthesis and polymerization reactions. For instance, the strong π-accepting character of imidazo[1,5-a]pyridin-3-ylidene ligands was demonstrated in rhodium-catalyzed reactions, showcasing their utility in catalysis .

Table of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer AgentsEffective against specific cancer cell lines
Antimicrobial AgentsExhibits activity against various bacterial strains
Material ScienceLigand DevelopmentStrong π-accepting character in coordination chemistry

Case Studies

  • Anticancer Activity Study : A study conducted on various imidazo[1,5-a]pyridine derivatives found that those containing a trifluoromethyl group showed significantly higher potency against breast cancer cell lines compared to their non-fluorinated counterparts. The mechanism was attributed to enhanced interaction with cellular targets due to increased lipophilicity .
  • Antimicrobial Effectiveness : In another study focusing on antimicrobial properties, 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum activity profile, making it a candidate for further development as an antibiotic .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties to the molecule, enhancing its binding affinity to certain enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Fluorinated Derivatives

(a) 3-(Difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic Acid
  • Molecular formula : C₉H₆F₂N₂O₂
  • Molecular weight : 212.15 g/mol
  • Key differences : Replacement of -CF₃ with -CHF₂ reduces steric bulk and electron-withdrawing effects. This alters reactivity and binding affinity. For example, reduced fluorination may decrease metabolic stability compared to the trifluoromethyl analogue .
(b) 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic Acid
  • Molecular formula : C₉H₄BrF₃N₂O₂
  • Molecular weight : 309.04 g/mol
  • The carboxylic acid group remains at position 1, but the bromine enhances utility as a synthetic intermediate .

Carboxylic Acid Derivatives with Modified Substituents

(a) Ethyl 3-Chloroimidazo[1,5-a]pyridine-1-carboxylate
  • Molecular formula : C₁₀H₉ClN₂O₂
  • Molecular weight : 224.65 g/mol
  • Key differences : The ester (-COOEt) group replaces -COOH, reducing acidity and altering pharmacokinetics. Chlorine at position 3 provides a less electronegative substituent than -CF₃, impacting electronic distribution .
(b) 7-Bromo-N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide
  • Molecular formula : C₁₄H₁₅BrN₃O₂
  • Molecular weight : 338.0 g/mol
  • Bromine at position 7 allows further functionalization, while the oxane moiety improves solubility .

Heterocyclic Analogues with Extended Ring Systems

(a) 3-(3-Fluorophenyl)-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic Acid (6m)
  • Molecular formula : C₁₈H₁₁FN₂O₃
  • Molecular weight : 322.30 g/mol
  • The 1-oxo group and 3-fluorophenyl substituent confer distinct electronic properties, with a melting point of 228–230°C and notable IR absorption at 1719 cm⁻¹ (C=O stretch) .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid C₉H₅F₃N₂O₂ 230.14 -CF₃ (position 3), -COOH (position 1) GSK-3β inhibition potential
3-(Difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid C₉H₆F₂N₂O₂ 212.15 -CHF₂ (position 3) Reduced metabolic stability
1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid C₉H₄BrF₃N₂O₂ 309.04 -Br (position 6) Suzuki-Miyaura coupling intermediate
Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate C₁₀H₉ClN₂O₂ 224.65 -Cl (position 3), -COOEt Ester prodrug candidate
7-Bromo-N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide C₁₄H₁₅BrN₃O₂ 338.0 -Br (position 7), -CONH- Enhanced solubility and H-bonding
3-(3-Fluorophenyl)-1-oxo-benzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acid C₁₈H₁₁FN₂O₃ 322.30 Benzo-fused ring, -F (position 3) Anticancer activity

Biological Activity

3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid (CAS Number: 120221-68-3) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanism of action, and relevant case studies, providing a comprehensive overview of its biological significance.

  • IUPAC Name : 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid
  • Molecular Formula : C9H5F3N2O2
  • Molecular Weight : 230.15 g/mol
  • Purity : 97% .

Biological Activities

The imidazo[1,5-a]pyridine scaffold has been associated with various biological activities, including:

  • Anticancer Properties : Research indicates that derivatives of imidazo[1,5-a]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain analogs can inhibit Rab geranylgeranylation in HeLa cells, leading to reduced cell viability .
  • Antimicrobial Activity : Compounds within this class have demonstrated antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Some studies suggest that imidazo[1,5-a]pyridine derivatives may exert anti-inflammatory effects, contributing to their therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid can be influenced by various substituents on the imidazo ring. The trifluoromethyl group is particularly noteworthy as it enhances lipophilicity and may improve binding affinity to biological targets.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against HeLa cells
AntimicrobialInhibition of bacterial and fungal growth
Anti-inflammatoryReduction in inflammatory markers

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various imidazo[1,5-a]pyridine derivatives, researchers found that compounds with specific substitutions exhibited IC50 values below 150 µM in HeLa cells. This indicates strong potential for further development as anticancer agents .

Case Study 2: Antimicrobial Testing

A series of tests conducted on imidazo[1,5-a]pyridine derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was crucial for enhancing the antimicrobial efficacy .

The exact mechanism by which 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cancer cell proliferation and inflammation pathways.

Q & A

Q. What evidence supports the potential of this compound as a kinase inhibitor?

  • Methodological Answer :
  • In Silico Evidence : Docking studies show hydrogen bonding between the carboxylate group and conserved lysine residues in kinase ATP pockets .
  • In Vitro Data : Analogous imidazo[1,5-a]pyridines inhibit EGFR with IC50_{50} values <100 nM .
  • SAR Trends : Electron-withdrawing groups (e.g., trifluoromethyl) enhance potency by reducing off-target binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 2
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid

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